![molecular formula C16H13FN2S B2468392 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 852399-76-9](/img/structure/B2468392.png)
1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as FIT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to inhibit the activity of several metalloproteins, which are proteins that require metal ions for their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that this compound can reduce tumor growth in animal models and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and modify, which allows for the optimization of its biological activity. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol. One direction is the development of new derivatives of this compound with enhanced biological activity and selectivity. Another direction is the exploration of the potential applications of this compound in materials science, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a multistep process that involves the reaction of 2-fluorobenzoic acid with 4-methylphenylhydrazine to form an intermediate, which is then reacted with carbon disulfide to produce the final product. The synthesis of this compound has been optimized to improve the yield and purity, and various methods have been developed to modify the structure of this compound to enhance its biological activity.
Scientific Research Applications
1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been explored as a potential building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c1-11-6-8-12(9-7-11)15-10-18-16(20)19(15)14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIUBSQFBVGNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322163 | |
Record name | 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852399-76-9 | |
Record name | 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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